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molecular formula C8H11ClN2 B8578952 3-Amino-2-chloro-4-n-propylpyridine

3-Amino-2-chloro-4-n-propylpyridine

Cat. No. B8578952
M. Wt: 170.64 g/mol
InChI Key: YADCTJSMFAZTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05686618

Procedure details

In a 1 liter stirred autoclave 150.0 g of 3-amino-2,6-dichloro-4-n-propylpyridine and 5.0 g of 10% palladium/carbon are suspended in a mixture of 450.0 ml of methanol and 150.0 ml of water and hydrogenated under 3 bars of hydrogen at 50°-70° C. until the uptake of gas has ceased.
Name
3-amino-2,6-dichloro-4-n-propylpyridine
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:12])=[N:4][C:5](Cl)=[CH:6][C:7]=1[CH2:8][CH2:9][CH3:10].[H][H]>CO.O.[Pd]>[NH2:1][C:2]1[C:3]([Cl:12])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
3-amino-2,6-dichloro-4-n-propylpyridine
Quantity
150 g
Type
reactant
Smiles
NC=1C(=NC(=CC1CCC)Cl)Cl
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC=CC1CCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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